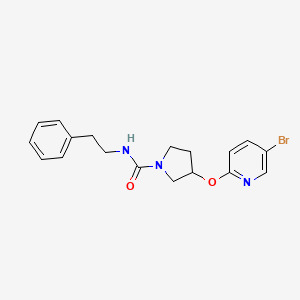

3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-((5-Bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenethyl group, and a bromopyridine moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide typically involves multiple steps. One common approach is the nucleophilic substitution reaction where a bromopyridine derivative reacts with a phenethylamine derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .

化学反応の分析

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine. This reaction is accelerated in aqueous environments with catalytic acids (e.g., HCl) or bases (e.g., NaOH).

Mechanism :

-

Protonation of the carbonyl oxygen (acidic conditions) or deprotonation of the amide nitrogen (basic conditions) activates the amide bond.

-

Nucleophilic attack by water leads to bond cleavage, forming the carboxylic acid and phenethylamine.

Ether Substitution

The oxygen atom in the pyridin-2-yl ether linkage can undergo substitution reactions. For example:

-

Nucleophilic displacement : Under strongly basic conditions (e.g., NaH), the ether oxygen can be replaced by stronger nucleophiles like amines.

-

Oxidative cleavage : With oxidizing agents (e.g., H2O2), the ether bond may cleave, though this pathway is less common.

Bromine Substitution

The bromine atom on the pyridine ring is susceptible to substitution reactions. For example:

-

Suzuki coupling : Replacement of bromine with aryl or heteroaryl groups using palladium catalysts and boronic acids .

-

Nucleophilic aromatic substitution : Possible under strongly basic conditions, though steric hindrance may limit reactivity.

Key Reagents and Conditions

-

POCl₃ : Used for activating carboxylic acids to form chloroamides during synthesis .

-

Sodium ethoxide : Facilitates condensation reactions in pyrazolo[1,5-a]pyrimidin-7-amine synthesis .

-

Palladium catalysts : Employed in Suzuki coupling for bromine substitution .

Reaction Conditions and Optimization

Stability and Reactivity

-

Thermal stability : The compound is stable at room temperature but may decompose under prolonged heating (>100°C).

-

Solubility : Moderate solubility in organic solvents (e.g., DMSO, DMF) due to the amide and ether functionalities.

Analytical Techniques

-

HPLC : Used to monitor reaction progress and purity.

-

NMR spectroscopy : Confirms product identity via proton coupling patterns and heteronuclear correlations.

科学的研究の応用

Synthetic Routes and Reaction Conditions

| Synthesis Method | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Bromopyridine derivative, Phenethylamine derivative | DMF, Elevated temperature |

| Oxidation | Potassium permanganate | Acidic medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

Chemistry

In the field of organic chemistry, 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups facilitate various chemical reactions such as oxidation and reduction, which are critical for developing new compounds .

Biology

The compound has been investigated for its potential as a ligand in biochemical assays and molecular biology studies. Its structure allows it to interact with specific molecular targets, potentially modulating enzyme or receptor activity through hydrogen bonding and π-π stacking interactions .

Medicine

Research indicates that this compound may exhibit significant activity at opioid receptors, which are crucial for pain modulation. Its pharmacological properties suggest potential applications in pain management therapies due to its anti-nociceptive effects observed in preclinical studies .

The biological activity of this compound is particularly notable concerning its interaction with opioid receptors. Studies have shown that it can act as both an agonist and antagonist depending on the receptor subtype targeted. This duality offers insights into its potential therapeutic applications in treating pain and possibly addiction .

Case Studies

- Opioid Receptor Modulation : In animal models, the compound demonstrated effective pain response reduction, indicating its potential use in analgesic formulations.

- Antioxidant Activity : Similar compounds have been synthesized and tested for antioxidant properties using DPPH radical scavenging methods. Some derivatives exhibited antioxidant activities surpassing well-known antioxidants like ascorbic acid .

作用機序

The mechanism of action of 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring may form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

- 3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine

- 3-((5-Bromopyridin-2-yl)oxy)-5,5-dimethyl-4-(4-(methylsulfonyl)phenyl)furan-2(5H)-one

Uniqueness

Compared to similar compounds, 3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenethyl group, in particular, enhances its potential interactions with biological targets, making it a valuable compound for research and development .

生物活性

3-((5-bromopyridin-2-yl)oxy)-N-phenethylpyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly as a modulator of opioid receptors. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₈H₁₈BrN₃O₂

- Molecular Weight : Approximately 388.26 g/mol

Opioid Receptor Modulation

Research indicates that compounds similar to this compound may exhibit significant activity at opioid receptors, which are critical in pain modulation and have implications in addiction and analgesia. The compound's interaction with these receptors could lead to both agonistic and antagonistic effects, depending on its conformation and the specific receptor subtype targeted.

Anti-nociceptive Effects

The compound has shown promise in preclinical studies for its anti-nociceptive properties. For example, in animal models, it was noted to reduce pain responses effectively, suggesting a potential application in pain management therapies .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into the modifications that enhance biological activity. Key findings include:

- Substituent Effects : The presence of the bromine atom on the pyridine ring appears to enhance receptor affinity and selectivity.

- Pyrrolidine Ring Modifications : Variations in the substituents on the pyrrolidine core can significantly alter the pharmacodynamics and pharmacokinetics of the compound .

Study 1: Opioid Receptor Interaction

In a study investigating various pyrrolidine derivatives, this compound was evaluated for its binding affinity to mu-opioid receptors. Results indicated a moderate binding affinity, suggesting that further optimization could yield more potent derivatives .

Study 2: Pain Relief Efficacy

A comparative study on the anti-nociceptive effects of several compounds revealed that this specific compound produced a statistically significant reduction in pain scores compared to control groups. This study utilized both thermal and chemical pain models to assess efficacy, confirming its potential as an analgesic agent .

Summary of Findings

| Property | Observation |

|---|---|

| Molecular Weight | 388.26 g/mol |

| Opioid Receptor Affinity | Moderate; requires further optimization |

| Anti-nociceptive Activity | Significant reduction in pain responses in models |

| SAR Insights | Bromine substitution enhances activity |

特性

IUPAC Name |

3-(5-bromopyridin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O2/c19-15-6-7-17(21-12-15)24-16-9-11-22(13-16)18(23)20-10-8-14-4-2-1-3-5-14/h1-7,12,16H,8-11,13H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSIIMFUKRIQDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。